2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole is then subjected to further functionalization to introduce the butyl and piperazine groups.
The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene . The final step involves the coupling of the indole-piperazine intermediate with the quinoline derivative, followed by the formation of the dimaleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole, piperazine, and quinoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate the activity of dopamine receptors. The quinoline structure can inhibit certain enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline: Lacks the dimaleate salt but has similar pharmacological properties.
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dihydrochloride: Another salt form with different solubility and stability properties.
Uniqueness
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of indole, piperazine, and quinoline moieties, which allows it to interact with multiple biological targets and exhibit a broad range of pharmacological activities .
Properties
CAS No. |
75410-85-4 |
---|---|
Molecular Formula |
C33H36N4O8 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[4-(1H-indol-3-yl)butyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C25H28N4.2C4H4O4/c1-3-10-23-20(7-1)12-13-25(27-23)29-17-15-28(16-18-29)14-6-5-8-21-19-26-24-11-4-2-9-22(21)24;2*5-3(6)1-2-4(7)8/h1-4,7,9-13,19,26H,5-6,8,14-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
FZCUXGACKBZXLD-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCCCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.